molecular formula C6H15NO3 B8640623 Tetramethylammonium methyl carbonate CAS No. 22426-79-5

Tetramethylammonium methyl carbonate

Cat. No. B8640623
CAS RN: 22426-79-5
M. Wt: 149.19 g/mol
InChI Key: YKLKUNBKAPXTEZ-UHFFFAOYSA-M
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Patent
US04776929

Procedure details

108.0 g of tetramethylammonium monomethylcarbonate, 72.0 g of water and 32.0 g of methanol were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 3 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 98.5 mol %.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:5])[O-:4].[CH3:6][N+:7]([CH3:10])([CH3:9])[CH3:8].O>CO>[C:3](=[O:2])([O-:5])[OH:4].[CH3:6][N+:7]([CH3:10])([CH3:9])[CH3:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
COC([O-])=O.C[N+](C)(C)C
Name
Quantity
72 g
Type
reactant
Smiles
O
Name
Quantity
32 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as used in Preparation Example 1
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
reached 100° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(O)([O-])=O.C[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.